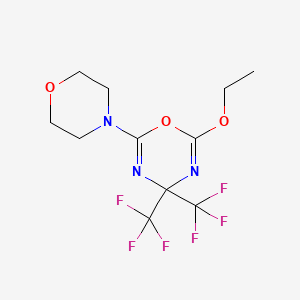![molecular formula C10H16F6N2O2 B3830194 ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830194.png)
ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
説明
Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChEI, is a chemical compound that has been extensively studied for its potential use in scientific research applications. AChEI is a potent acetylcholinesterase inhibitor that has been shown to have significant effects on the biochemical and physiological processes in the body. In
作用機序
Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate increases the concentration of acetylcholine in the synaptic cleft, leading to increased activation of cholinergic receptors. This increased activation of cholinergic receptors has been shown to have significant effects on various physiological processes such as memory, learning, and muscle contraction.
Biochemical and Physiological Effects:
ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been shown to have significant biochemical and physiological effects on the body. It has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia by increasing the concentration of acetylcholine in the brain. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been shown to improve muscle strength and function in patients with myasthenia gravis by increasing the concentration of acetylcholine at the neuromuscular junction.
実験室実験の利点と制限
Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has several advantages for use in lab experiments. It is a potent acetylcholinesterase inhibitor that has been extensively studied for its effects on various physiological processes. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate also has some limitations for use in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to quantify due to its complex mechanism of action.
将来の方向性
There are several future directions for research on ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. One area of research is the development of new ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate derivatives with improved potency and selectivity. Another area of research is the investigation of the effects of ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate on other physiological processes such as inflammation and immune function. Additionally, further research is needed to investigate the potential use of ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in the treatment of other diseases such as multiple sclerosis and spinal cord injury.
Conclusion:
In conclusion, ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a potent acetylcholinesterase inhibitor that has been extensively studied for its potential use in scientific research applications. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has significant effects on the biochemical and physiological processes in the body, making it a valuable tool for researchers. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential uses of ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in scientific research.
科学的研究の応用
Ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been extensively studied for its potential use in scientific research applications. It has been shown to have significant effects on the biochemical and physiological processes in the body, making it a valuable tool for researchers. ethyl [1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been used to study the role of acetylcholine in various physiological processes such as memory, learning, and muscle contraction. It has also been used to investigate the pathophysiology of various diseases such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
特性
IUPAC Name |
ethyl N-[2-(butan-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O2/c1-4-6(3)17-8(9(11,12)13,10(14,15)16)18-7(19)20-5-2/h6,17H,4-5H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZOXONKGPTCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(sec-butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



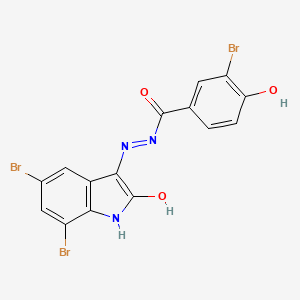
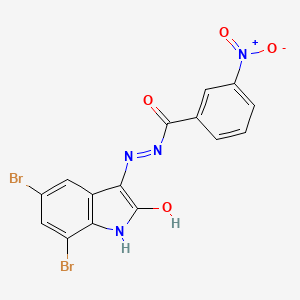
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3830132.png)
![(3,4-dimethoxyphenyl)[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B3830135.png)


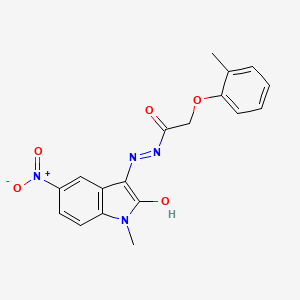
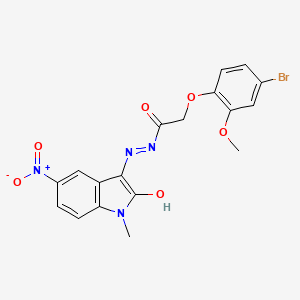
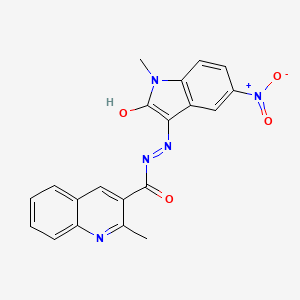
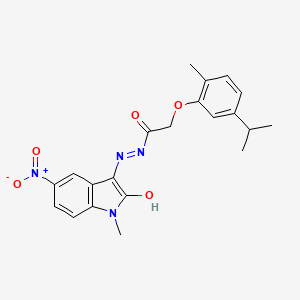
![ethyl [2,2,2-trifluoro-1-[(3-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830179.png)
![N-[2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830192.png)
![butyl [2,2,2-trifluoro-1-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830201.png)
